molecular formula C16H17FN2O4S2 B2897576 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1207019-07-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2897576
CAS No.: 1207019-07-5
M. Wt: 384.44
InChI Key: URMVKXYURSFBHI-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core substituted with a 4-fluorophenyl group and a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c17-14-4-2-13(3-5-14)12-24(20,21)18-15-6-8-16(9-7-15)19-10-1-11-25(19,22)23/h2-9,18H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVKXYURSFBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dioxidoisothiazolidine moiety, which is linked to a phenyl group and a methanesulfonamide group. The fluorine substitution on the phenyl ring enhances its biological activity by potentially improving binding affinity to target proteins.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antiviral properties. Specifically, studies have shown that such compounds can inhibit viral replication by interfering with viral entry or replication processes. For instance, piperazine analogs derived from similar structures have demonstrated effectiveness against various influenza strains by targeting viral proteins essential for replication .

Anticancer Activity

The compound has also been explored for its anticancer potential. Its mechanism appears to involve the inhibition of glycolytic pathways in cancer cells, which are often upregulated in aggressive tumors such as glioblastoma multiforme (GBM). By inhibiting key enzymes in glycolysis, these compounds can induce apoptosis in cancer cells .

Biological Activity Data

Activity Type IC50 Values Cell Lines Tested Mechanism
Antiviral0.5 µMH3N2 InfluenzaInhibition of viral replication
Anticancer0.3 µMGBM CellsGlycolysis inhibition

Case Study 1: Influenza Virus

A study evaluated the antiviral efficacy of this compound against H3N2 influenza virus. The compound showed an IC50 value of 0.5 µM, indicating potent antiviral activity. The mechanism was attributed to its ability to disrupt the viral life cycle by inhibiting key viral proteins .

Case Study 2: Glioblastoma Multiforme

In another study focused on GBM, the compound demonstrated significant cytotoxic effects with an IC50 value of 0.3 µM. The research highlighted that the compound effectively inhibited hexokinase activity, leading to reduced glucose metabolism in cancer cells. This suggests a promising avenue for therapeutic intervention in metabolic targeting of cancer .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    The sulfonamide bond (N–S) can cleave in concentrated HCl, yielding 4-fluorophenylmethanesulfonic acid and the corresponding amine derivative .
  • Basic Hydrolysis :
    In NaOH, the sulfonamide forms a sulfonate intermediate, which further reacts to release NH3 and regenerate the aromatic amine .

Conditions and Outcomes :

Reaction TypeReagentsTemperatureProductsYield
AcidicHCl (6M)100°C4-Fluorophenylmethanesulfonic acid + Amine~75%
BasicNaOH (2M)80°CSulfonate intermediate + NH3~60%

Nucleophilic Substitution

The fluorophenyl group participates in nucleophilic aromatic substitution (S_NAr). For instance:

  • Phenethylamine Displacement :
    The fluorine atom at the para-position is replaced by nucleophiles like phenethylamine in DMF with K2CO3, forming a substituted aryl amine . Computational studies (DFT) show this reaction proceeds via a two-step mechanism with a high energy barrier (~24.7 kcal/mol) .

Key Mechanistic Insights :

  • Nucleophilic Attack : The amine attacks the electron-deficient fluorophenyl ring.
  • Elimination : Fluoride ion is expelled, forming a resonance-stabilized intermediate .

Oxidation and Reduction

  • Oxidation :
    The isothiazolidine ring (1,1-dioxido group) resists further oxidation, but the sulfonamide’s sulfur atom can undergo oxidation to sulfonic acid derivatives under strong oxidants (e.g., H2O2).
  • Reduction :
    LiAlH4 reduces the sulfonamide to a thioether, though this reaction is less common due to the stability of the sulfonyl group .

Sulfonyl Group Reactivity

The methanesulfonamide group participates in:

  • Sulfonylation : Reacts with acyl chlorides to form mixed sulfonate esters .
  • Rearrangement : Under basic conditions, sulfonyl migration occurs, as observed in analogues . For example, in DMF with K2CO3, the sulfonyl group migrates from nitrogen to an adjacent carbon, forming a sulfone derivative .

Example Reaction Pathway :

  • Base-Induced Deprotonation : Forms a sulfonyl anion.
  • Migration : The anion attacks an electrophilic carbon, leading to ring expansion or contraction .

Comparative Reactivity with Analogues

A comparison of reactivity trends with structurally related compounds:

CompoundKey Functional GroupsDominant ReactionRate Constant (k, s⁻¹)
Target CompoundSulfonamide, FluorophenylS_NAr, Hydrolysis1.2 × 10⁻³
SulfanilamideSulfonamideHydrolysis3.5 × 10⁻⁴
2,4-Difluorophenyl DerivativesFluorophenylS_NAr2.8 × 10⁻³
Isothiazolidine SulfonesIsothiazolidine, SulfoneRing-opening via nucleophiles4.7 × 10⁻⁴

Insights :

  • The fluorophenyl group enhances electrophilicity, accelerating S_NAr compared to non-fluorinated analogues .
  • The isothiazolidine ring stabilizes intermediates during substitution reactions.

Purification and Stability

  • Chromatography : Purified via silica gel column chromatography (cyclohexane/ethyl acetate) .
  • Stability : Stable under inert atmospheres but degrades in UV light due to the fluorophenyl group .

References :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Methanesulfonamide Derivatives

Spectroscopic and Physicochemical Properties

Table 2: IR and NMR Spectral Data
Compound IR Key Bands (cm⁻¹) ¹H-NMR/¹³C-NMR Features
Target Compound 1247–1255 (C=S, tautomeric thione), 1150–1300 (S=O, sulfonamide and sulfone) Aromatic protons (δ 7.2–8.1 ppm), sulfone SO₂ (δ 45–50 ppm), fluorophenyl (δ 115–120 ppm)
N-(4-fluorophenyl)methanesulfonamide (CICPIO) 1320–1350 (S=O), 1150–1180 (S-O) Singlets for CH₃SO₂ (δ 3.1 ppm), aromatic F-substituted protons (δ 7.3–7.6 ppm)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1243–1258 (C=S), 1663–1682 (C=O in precursors) Thione tautomer confirmed by absence of S-H bands (~2500–2600 cm⁻¹)
  • Key Observations :
    • The target compound’s IR spectrum lacks C=O bands (unlike hydrazinecarbothioamide precursors), confirming cyclization into the isothiazolidin ring .
    • Compared to simpler analogs like CICPIO, the target exhibits additional complexity in NMR due to the isothiazolidin and fluorophenyl groups .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide?

The synthesis involves a multi-step organic process:

  • Step 1 : Formation of the dioxidoisothiazolidine ring via cyclization of a precursor (e.g., thioamide derivative) using oxidizing agents like H₂O₂ or mCPBA under controlled pH (6–7) and temperature (40–60°C).
  • Step 2 : Coupling the dioxidoisothiazolidine moiety to a 4-aminophenyl group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) in DMF at 80–100°C.
  • Step 3 : Introducing the 4-fluorophenyl methanesulfonamide group using methanesulfonyl chloride in the presence of a tertiary amine (e.g., Et₃N) at 0–5°C. Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm, aromatic protons at δ 6.8–7.6 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 423.08).
  • FT-IR Spectroscopy : Identifies key bonds (e.g., S=O stretches at 1150–1300 cm⁻¹, sulfonamide N-H at 3300 cm⁻¹). X-ray crystallography, though not directly reported for this compound, is recommended for confirming stereochemistry in related analogs .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates in substitution steps.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide formation.
  • Catalytic Additives : Add phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions.
  • Purification : Employ preparative HPLC for high-purity isolation (>98%) when chromatographic resolution is insufficient .

Q. What experimental approaches are recommended to investigate the antiviral mechanism of action of this sulfonamide derivative?

  • Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorogenic substrates.
  • Cellular Replication Assays : Measure viral RNA reduction in infected Vero cells via qRT-PCR.
  • Computational Docking : Model interactions between the dioxidoisothiazolidine moiety and viral protein active sites (e.g., using AutoDock Vina).
  • Resistance Profiling : Serial passage experiments to identify mutations conferring resistance, validating target engagement .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be systematically addressed?

  • Pharmacokinetic Analysis : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
  • Dose Optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ values with achievable plasma concentrations.
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR binding assays vs. cell-based infectivity). Contradictions may arise from differences in cell permeability or off-target effects in complex biological systems .

Q. What strategies are employed to establish the structure-activity relationship (SAR) for this compound's antiviral properties?

  • Functional Group Modification : Synthesize analogs with variations in the fluorophenyl (e.g., Cl or CF₃ substitution) or sulfonamide groups.
  • Bioisosteric Replacement : Replace the dioxidoisothiazolidine ring with oxazolidinone or thiazolidinone moieties.
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate electronic (e.g., Hammett σ) or steric parameters with activity.
  • In Vitro Screening : Test analogs against a panel of RNA viruses (e.g., influenza, coronaviruses) to identify broad-spectrum potential .

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